
Hydrazinecarboxamide, 2-(1-methylpropylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxamide, 2-(1-methylpropylidene)-, also known as 2-(1-methylpropylidene)hydrazinecarboxamide, is an organic compound with the molecular formula C5H11N3O. This compound is a derivative of hydrazinecarboxamide and is characterized by the presence of a 1-methylpropylidene group attached to the hydrazinecarboxamide moiety. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrazinecarboxamide, 2-(1-methylpropylidene)-, can be synthesized through the reaction of hydrazinecarboxamide with 2-butanone. The reaction typically involves the condensation of hydrazinecarboxamide with 2-butanone under acidic or basic conditions to form the desired product. The reaction can be represented as follows:
Hydrazinecarboxamide+2-Butanone→Hydrazinecarboxamide, 2-(1-methylpropylidene)-+Water
Industrial Production Methods
In industrial settings, the production of hydrazinecarboxamide, 2-(1-methylpropylidene)-, involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboxamide, 2-(1-methylpropylidene)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Oxidation of hydrazinecarboxamide, 2-(1-methylpropylidene)-, can lead to the formation of oxides or other oxygen-containing compounds.
Reduction: Reduction can yield hydrazine derivatives with varying degrees of hydrogenation.
Substitution: Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Hydrazinecarboxamide, 2-(1-methylpropylidene)-, has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of hydrazinecarboxamide, 2-(1-methylpropylidene)-, involves its interaction with molecular targets and pathways within a system. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form coordination complexes with metal ions, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its use and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Hydrazinecarboxamide, 2-(1-methylpropylidene)-, can be compared with other similar compounds such as:
Hydrazinecarboxamide: The parent compound, which lacks the 1-methylpropylidene group.
Acetone semicarbazone: A related compound with a different substituent group.
2-Propanone semicarbazone: Another derivative with a similar structure but different functional groups.
The uniqueness of hydrazinecarboxamide, 2-(1-methylpropylidene)-, lies in its specific substituent group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
624-46-4 |
|---|---|
Fórmula molecular |
C5H11N3O |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
[(E)-butan-2-ylideneamino]urea |
InChI |
InChI=1S/C5H11N3O/c1-3-4(2)7-8-5(6)9/h3H2,1-2H3,(H3,6,8,9)/b7-4+ |
Clave InChI |
TYLYPMBEMALHLV-QPJJXVBHSA-N |
SMILES isomérico |
CC/C(=N/NC(=O)N)/C |
SMILES |
CCC(=NNC(=O)N)C |
SMILES canónico |
CCC(=NNC(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


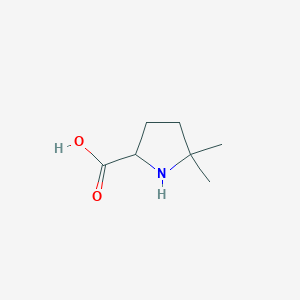
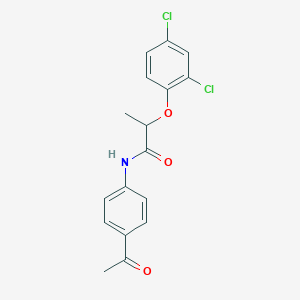
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B185601.png)
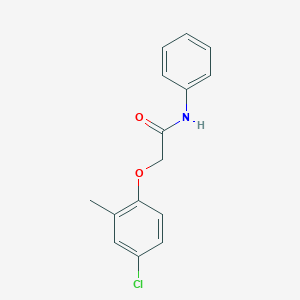
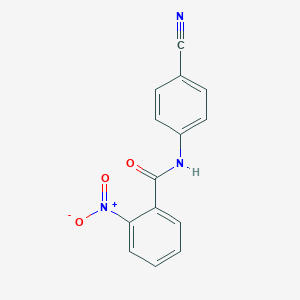
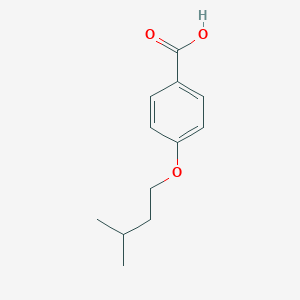
![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)

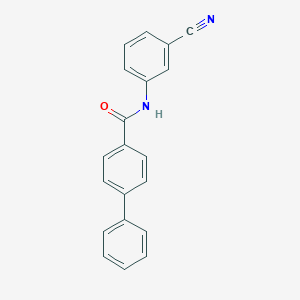
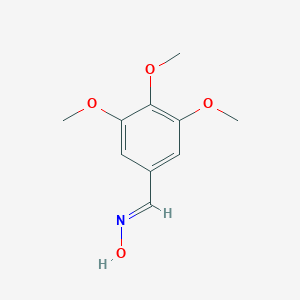
![2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B185616.png)
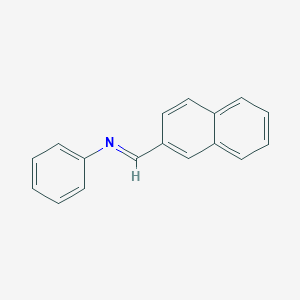
![3-[(2,2,2-Trifluoroacetyl)amino]benzamide](/img/structure/B185619.png)
![3-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B185620.png)
